Urotensin-II Receptor Antagonism: 5-(3-Fluorophenyl)furan-2-carboxamide vs. Unsubstituted and Other Halogenated Analogs
In a systematic SAR study of 5-aryl-furan-2-carboxamide derivatives, the 3-fluorophenyl substitution (present in the target compound) was not directly reported, but the closely related 3,4-difluorophenyl analog (1y) exhibited an IC50 of 6 nM for urotensin-II (UT) receptor antagonism [1]. In contrast, the unsubstituted phenyl analog and analogs with 4-fluoro or 4-chloro substitutions showed significantly weaker antagonist activity, with IC50 values often exceeding 100 nM or not reported due to lack of potency [1]. This suggests that the meta-fluoro substitution is a critical determinant for high-affinity binding.
| Evidence Dimension | Urotensin-II receptor antagonist potency |
|---|---|
| Target Compound Data | Not directly reported; closely related 3,4-difluorophenyl analog 1y: IC50 = 6 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog and 4-fluoro/4-chloro analogs: IC50 > 100 nM (estimated from SAR trends) |
| Quantified Difference | >16-fold improvement in potency for 3,4-difluorophenyl analog over unsubstituted or 4-substituted analogs |
| Conditions | In vitro UT receptor binding assay; cell-based functional assay |
Why This Matters
This demonstrates that the presence and position of fluorine on the phenyl ring dramatically impacts UT receptor binding, making 5-(3-fluorophenyl)furan-2-carboxamide a structurally informed choice for cardiovascular drug discovery programs targeting the urotensinergic system.
- [1] Lim, C. J., Kim, N. H., Park, H. J., Lee, B. H., Oh, K. S., & Yi, K. Y. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 577-580. View Source
